molecular formula C13H14ClN3O B3834925 4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3834925
M. Wt: 263.72 g/mol
InChI Key: MZVOQCDHNFHMMV-MRVPVSSYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a chlorophenyl group and an ethyl group attached to the 1,2,4-triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the chlorophenyl group, and the ethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the chlorophenyl group. The nitrogen atoms in the 1,2,4-triazole ring could potentially act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for optimizing its synthesis. The 1,2,4-triazole ring is a common feature in many biologically active compounds, suggesting that this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

4-[(1R)-1-(4-chlorophenyl)ethyl]-3-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8(9-4-6-11(14)7-5-9)17-12(10-2-3-10)15-16-13(17)18/h4-8,10H,2-3H2,1H3,(H,16,18)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVOQCDHNFHMMV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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